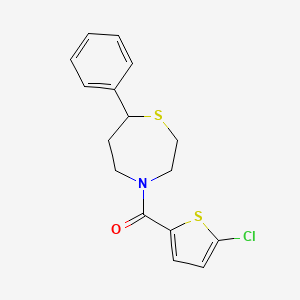
(5-クロロチオフェン-2-イル)(7-フェニル-1,4-チアゼパン-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C16H16ClNOS2 and its molecular weight is 337.88. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鎮痛と炎症治療
CTM誘導体は、痛みと炎症の治療における可能性について研究されてきました。それらは、炎症過程において重要な役割を果たすCOX-2酵素の強力な阻害剤として有望な結果を示しています。 これらの誘導体は、0.76〜9.01μMの範囲のIC50値を示し、セレコキシブなどの標準的な薬物と比較してその有効性を示しています .
抗炎症薬の合成
CTMの化学構造により、新しい抗炎症薬の合成が可能です。 研究者は、COX-1、COX-2、および5-LOX酵素アッセイなどのアッセイを使用して、CTMのチアゾール骨格を利用して、顕著なインビトロ抗炎症の可能性を持つ化合物を開発してきました .
インビボ鎮痛研究
CTM誘導体は、鎮痛特性を評価するためにインビボ研究にかけられています。 動物の疼痛反応を評価するための標準的なテストであるホットプレート法は、これらの化合物の鎮痛効果を確認するために使用されてきました .
カラギーナン誘発炎症アッセイ
鎮痛研究に加えて、CTM誘導体は、カラギーナン誘発炎症アッセイを使用して、抗炎症効果についてテストされています。 この方法は、化合物の浮腫阻害特性を評価するのに役立ちます .
COX/LOX阻害力
CTM誘導体によるシクロオキシゲナーゼ(COX)とリポキシゲナーゼ(LOX)酵素の二重阻害は、COX/LOX経路が重要な役割を果たす疾患の治療薬としての可能性を示唆しています。 選択的COX-2阻害と低いIC50値を持つ化合物は、有望な候補として特定されています .
選択性指数(SI)評価
選択性指数は、薬物開発において重要なパラメータであり、化合物の標的に対する特異性を示しています。 CTM誘導体は、SI値について評価されており、一部はCOX-1よりもCOX-2に対して高い選択性を示しており、これは副作用を軽減するために望ましいです .
化学合成と修飾
CTMの多段階化学合成プロセスにより、その構造を修飾して薬理学的特性を強化することができます。 この適応性は、さまざまな治療薬を開発するための貴重な骨格となっています .
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS2/c17-15-7-6-14(21-15)16(19)18-9-8-13(20-11-10-18)12-4-2-1-3-5-12/h1-7,13H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXVGVLRVCZTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
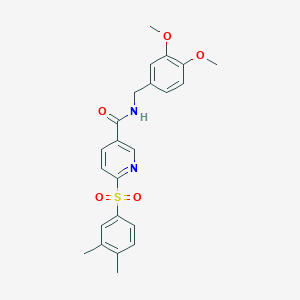
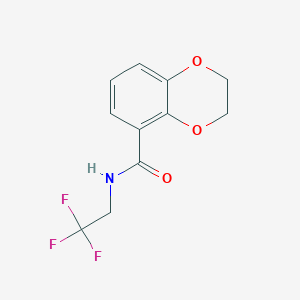
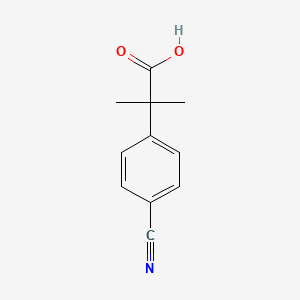
![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)
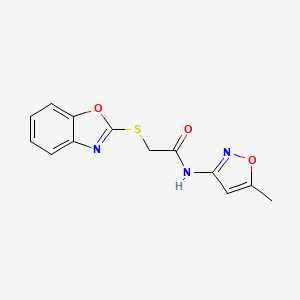
![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)
![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)
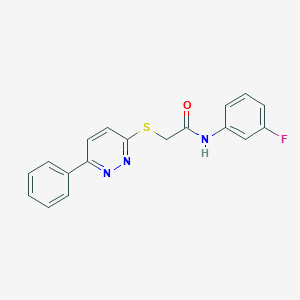
![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)
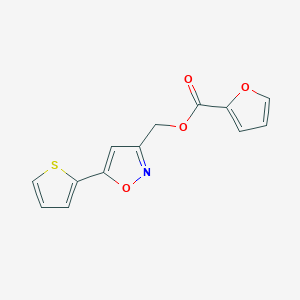
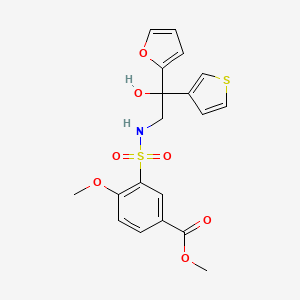
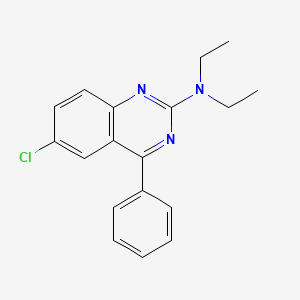
![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2356490.png)
![1-benzyl-4-hydroxy-N-(4-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2356491.png)
